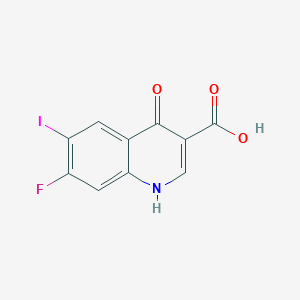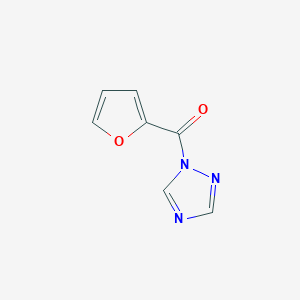
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone is a heterocyclic compound that combines a furan ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and triazole rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the triazole ring . Another method includes the reaction of furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid, followed by cyclization with potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone can be compared with other similar compounds, such as:
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and has similar biological activities.
1-[5-Ethyl-3-(5-nitro-2-furanyl)-1H-1,2,4-triazol-1-yl]ethanone: Another compound with a triazole ring, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of furan and triazole rings, which imparts distinct chemical and biological properties.
Propriétés
| 94145-02-5 | |
Formule moléculaire |
C7H5N3O2 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
furan-2-yl(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C7H5N3O2/c11-7(6-2-1-3-12-6)10-5-8-4-9-10/h1-5H |
Clé InChI |
SMWJROWQRLQPNT-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



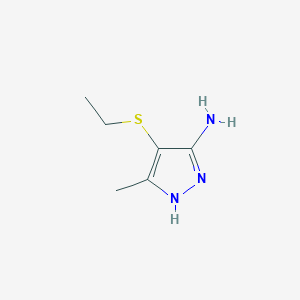

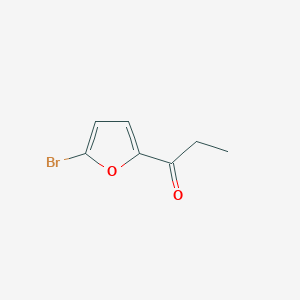

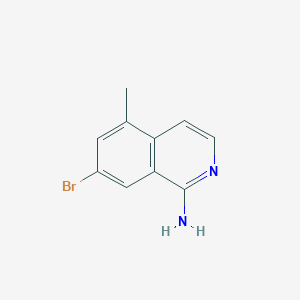

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)

